molecular formula C7H10N4S B8621982 N-(4-Aminophenyl)hydrazinecarbothioamide CAS No. 71058-36-1

N-(4-Aminophenyl)hydrazinecarbothioamide

Cat. No. B8621982
CAS RN: 71058-36-1
M. Wt: 182.25 g/mol
InChI Key: NZKKOLLLOHENAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C7H10N4S and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Aminophenyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Aminophenyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71058-36-1

Product Name

N-(4-Aminophenyl)hydrazinecarbothioamide

Molecular Formula

C7H10N4S

Molecular Weight

182.25 g/mol

IUPAC Name

1-amino-3-(4-aminophenyl)thiourea

InChI

InChI=1S/C7H10N4S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,8-9H2,(H2,10,11,12)

InChI Key

NZKKOLLLOHENAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=S)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

As per general procedure (9) except with benzene-1,4-diamine (2.16 g, 20.00 mmol), CS2 (1.20 mL, 20.00 mmol), NaOH (0.80 g, 20.00 mmol), sodium chloroacetate (2.33 g, 20.00 mmol) and NH2NH2 (5.60 mL, 0.18 mol). The product was isolated as a cream solid (1.37 g, 38%). 1H NMR: δ 4.65 (2H, s, PhNH2); 4.95 (2H, s, NHNH2); 6.49 (2H, d, J 8.65, 3-ArH); 7.08 (2H, d, J 8.30, 2-ArH); 8.80 (1H, s, NH); 9.25 (1H, s, NHNH2).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
2.33 g
Type
reactant
Reaction Step Four
Quantity
5.6 mL
Type
reactant
Reaction Step Five
Name
Yield
38%

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